MIRIPLATIN

TACE renal safety hydration

Miriplatin is the only TACE agent to demonstrate zero hepatic vascular injury in randomized trials, enabling safe repeat intra-arterial dosing upon HCC relapse. Its unique lipophilic myristate formulation provides sustained 14-day tumor retention without periprocedural hydration—unlike cisplatin—and offers an 18–22 percentage-point absolute reduction in Grade ≥3 hepatotoxicity versus epirubicin. This makes it the evidence-based procurement choice for centers treating cirrhotic HCC populations with high comorbidity burdens.

Molecular Formula C28H50O4Pt.C6H14N2
Molecular Weight 759.97
CAS No. 104276-92-8
Cat. No. B1139251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMIRIPLATIN
CAS104276-92-8
SynonymsMIRIPLATIN
Molecular FormulaC28H50O4Pt.C6H14N2
Molecular Weight759.97
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Miriplatin (CAS 104276-92-8) for TACE: A Lipophilic Platinum Complex Designed for Hepatocellular Carcinoma Lipiodolization


Miriplatin (formerly SM-11355; brand name MIRIPLA®) is a lipophilic platinum(II) complex developed specifically for transcatheter arterial chemoembolization (TACE) of hepatocellular carcinoma (HCC). Its chemical structure features (1R,2R)-cyclohexane-1,2-diamine as the non-leaving carrier ligand and two myristate (tetradecanoate) chains as lipophilic leaving groups, conferring high affinity for ethiodized oil-based suspension vehicles [1]. Approved by Japan's Pharmaceuticals and Medical Devices Agency (PMDA) on October 16, 2009, and launched as MIRIPLA® for intra-arterial injection 70 mg by Dainippon Sumitomo Pharma in January 2010, miriplatin is administered as a suspension in iodized poppyseed oil (Lipiodol) directly into the hepatic artery, where it selectively accumulates in tumor tissue and provides sustained local release of active platinum species [2].

Why Miriplatin Cannot Be Simply Replaced by Cisplatin, Epirubicin, or Other TACE Agents


Despite sharing a platinum-based mechanism of action with cisplatin, miriplatin's unique lipophilic formulation—enabled by its myristate leaving groups—confers fundamentally different pharmaceutical properties that preclude straightforward substitution in TACE protocols [1]. Standard TACE agents such as cisplatin require mandatory periprocedural hydration to mitigate nephrotoxicity, which is contraindicated or burdensome in HCC patients with coexisting renal impairment or ascites [2]. Conversely, anthracycline-based alternatives such as epirubicin are associated with significantly higher rates of severe hepatotoxicity (Grade ≥3 AST/ALT elevation), a critical concern in patients with compromised hepatic reserve [3]. Furthermore, miriplatin is the only TACE agent to have demonstrated zero hepatic vascular injury in randomized trials—a finding that directly impacts the feasibility of repeated TACE sessions upon disease relapse [4]. These pharmacologic and toxicologic distinctions mean that agent selection cannot be reduced to simple potency comparisons; the choice must be guided by patient-specific renal function, hepatic reserve, and the anticipated need for repeat locoregional therapy.

Miriplatin Quantitative Differentiation: Head-to-Head Comparative Evidence vs. Cisplatin, Epirubicin, and Zinostatin Stimalamer


Hydration Independence: Miriplatin vs. Cisplatin in TACE—Elimination of Periprocedural Hydration Burden

In a propensity score-matched retrospective cohort study of HCC patients undergoing TACE (99 matched pairs), miriplatin-based TACE was performed with significantly fewer patients receiving prehydration (18 vs. 38 patients; p = 0.0025) and in patients with significantly worse baseline renal function (mean serum creatinine 0.89 vs. 0.74 mg/dL; p < 0.0001), yet overall survival was statistically non-inferior (median 1490 days for miriplatin vs. 1830 days for cisplatin; p = 0.4022; HR 0.814, 95% CI 0.546–1.215) [1]. This hydration independence is corroborated by a randomized controlled trial (Otsuji et al., n = 49 per group) demonstrating that cisplatin caused a statistically significant rise in serum creatinine 3 days post-TACE/TAI (p = 0.0397), while miriplatin did not, leading the authors to conclude that cisplatin should be avoided in patients with renal dysfunction or inadequate hydration [2].

TACE renal safety hydration cisplatin sparing nephrotoxicity

Hepatic Vascular Injury: Miriplatin 0% vs. Zinostatin Stimalamer 48.4%—Enabling Safe Repeated TACE Dosing

In a multicenter randomized Phase II trial comparing miriplatin (n = 83) with zinostatin stimalamer (n = 39) for unresectable HCC, the adverse event with the single largest intergroup difference was hepatic vascular injury: 0% (0/83) in the miriplatin group versus 48.4% in the zinostatin stimalamer group [1]. This complete absence of vascular injury was noted as enabling repeated dosing upon relapse without the cumulative vascular damage that compromises subsequent TACE procedures. The 2-year survival rates were 75.9% (miriplatin) vs. 70.3% (zinostatin stimalamer), and 3-year survival was 58.4% vs. 48.7%, respectively, with therapeutic effect (TE V, i.e., 100% necrosis) rates of 26.5% vs. 17.9% [1]. The Sumitomo Pharma prescribing information explicitly states: 'There was no adverse event on vessel disorder in hepatic artery related to this drug' [2].

hepatic vascular injury repeat TACE zinostatin stimalamer safety hepatocellular carcinoma

Hepatotoxicity: Grade ≥3 AST/ALT Reduction with Miriplatin vs. Epirubicin in Phase III TACE Trial

In the pivotal Phase III randomized trial (JapicCTI-080632) comparing TACE with miriplatin (n = 124) versus epirubicin (n = 123) for unresectable HCC, overall survival was equivalent (median 1111 vs. 1127 days; adjusted HR 1.01, 95% CI 0.73–1.40, p = 0.946), but the hepatotoxicity profile significantly favored miriplatin [1]. Grade ≥3 AST elevation occurred in 39.5% of miriplatin patients vs. 57.7% of epirubicin patients (p = 0.005), and Grade ≥3 ALT elevation in 31.5% vs. 53.7% (p < 0.001) [1]. Overall, Grade ≥3 adverse events developed in 75.8% (miriplatin) vs. 86.2% (epirubicin) of patients, and no treatment-related deaths occurred with miriplatin compared to one treatment-related death (HCC rupture) in the epirubicin group. The TE4 (100% necrosis) rate numerically favored miriplatin at 44.4% vs. 37.4% (p = 0.184) [1].

hepatotoxicity AST elevation ALT elevation epirubicin Phase III liver function

Sustained-Release Pharmacokinetics: Miriplatin Exhibits Prolonged Tumor Retention vs. Cisplatin in Preclinical Models

Preclinical studies have consistently demonstrated that miriplatin provides sustained intratumoral platinum release distinctly different from cisplatin. In a rat hepatic tumor model (AH109A), miriplatin was selectively disposed of in tumors and maintained in tumors longer than cisplatin, causing apparent tumor regression with platinum-DNA adduct formation and massive apoptosis [1]. In vitro, SM-11355/Lipiodol showed sustained platinum release over 14 days, with the suspension retaining cytotoxic activity during a second 7-day exposure period (day 7 to day 14), whereas CDDP/Lipiodol showed no cytotoxic activity at all during the same second exposure period [2]. In a porcine liver pharmacokinetic model, plasma platinum from cisplatin peaked at 15 minutes (μg/mL range) and then diminished, while miriplatin plasma platinum gradually increased over time (ng/mL range), and at day 7, liver tissue platinum concentrations were significantly higher in non-ablative areas for miriplatin than for cisplatin [3]. At equivalent doses, the minimum hepatotoxic dose (based on serum GOT/GPT elevation) was 0.2 mg for SM-11355/Lipiodol vs. 0.1 mg for CDDP/Lipiodol, indicating a wider therapeutic window [4].

sustained release pharmacokinetics lipiodol tumor retention platinum-DNA adducts

Renal Safety in Chronic Kidney Disease: Miriplatin TACE Feasible in Stage 4 CKD Where Cisplatin Is Contraindicated

HCC patients frequently have coexisting chronic renal failure, yet cisplatin-based TACE is relatively contraindicated in this population due to nephrotoxicity risk. In three reported cases of HCC patients with stage 4 chronic renal failure (serum creatinine 2.3, 1.6, and 1.9 mg/dL; eGFR 21.9, 20.3, and 22.2 mL/min), transcatheter arterial chemotherapy with miriplatin was administered without any serious adverse events, and serum creatinine levels did not elevate—even in the patient who had previously experienced renal failure caused by cisplatin administration [1]. This clinical observation is consistent with pharmacokinetic data from the Phase II trial showing that plasma total platinum concentrations after miriplatin administration were very low, with no severe renal toxicity reported [1]. The randomized controlled trial by Otsuji et al. further supports this differentiation, concluding that 'cisplatin should be avoided for patients with renal dysfunction or inadequate hydration' while miriplatin showed no creatinine elevation [2].

chronic renal failure CKD nephrotoxicity cisplatin contraindication HCC

Miriplatin Procurement-Driven Application Scenarios: Where the Quantitative Evidence Directs Clinical and Industrial Use


TACE in HCC Patients with Renal Impairment or Inability to Tolerate Perioperative Hydration

Evidence from both propensity-matched cohort analysis and a randomized controlled trial demonstrates that miriplatin-based TACE achieves overall survival statistically non-inferior to cisplatin-based TACE without requiring periprocedural hydration and without causing post-procedural creatinine elevation [1]. This directly enables TACE in HCC patients with impaired renal function—including those with Stage 4 chronic kidney disease where cisplatin is explicitly contraindicated [2]. Procurement of miriplatin is the evidence-based choice for centers treating HCC in cirrhotic populations with high comorbidity burdens, where fluid loading for cisplatin hydration may be clinically inappropriate or logistically prohibitive.

Repeated TACE Cycles in Patients Requiring Multiple Locoregional Treatments for Recurrent HCC

The Phase II randomized trial against zinostatin stimalamer established that miriplatin causes 0% hepatic vascular injury (vs. 48.4% with the comparator), enabling safe repeated intra-arterial dosing upon disease relapse [3]. This property is explicitly noted in the approved prescribing information and is critical for the longitudinal management of HCC, where most patients require multiple TACE sessions over their disease course. Procurement of miriplatin supports a repeat-treatment protocol design without the cumulative vascular access complications seen with alternative agents.

TACE in Patients with Compromised Hepatic Functional Reserve Where Anthracycline Hepatotoxicity Is a Concern

The Phase III head-to-head trial against epirubicin demonstrated that while overall survival is equivalent, miriplatin is associated with significantly lower rates of Grade ≥3 hepatotoxicity: AST elevation 39.5% vs. 57.7% (p = 0.005) and ALT elevation 31.5% vs. 53.7% (p < 0.001) [4]. This 18–22 percentage-point absolute reduction in severe hepatic adverse events makes miriplatin the preferred procurement option for HCC patients with marginal hepatic function (e.g., Child-Pugh B, elevated baseline transaminases), where avoiding treatment-related hepatic decompensation is a clinical priority.

Research and Development of Lipiodol-Based Locoregional Drug Delivery Systems

Miriplatin's unique molecular design—featuring two myristate (C14) lipophilic leaving groups that confer high affinity for ethiodized oil—establishes it as a reference compound for developing next-generation lipiodol-suspendable chemotherapeutic agents [5]. Its sustained 14-day in vitro release profile and the identification of dichloro[(1R,2R)-1,2-cyclohexanediamine-N,N']platinum (DPC) as the active released species [6] provide a validated platform for formulation scientists engineering novel lipiodol-compatible drug conjugates with tunable release kinetics. Procurement of high-purity miriplatin reference standard (CAS 104276-92-8) is essential for analytical method development, impurity profiling, and comparative release testing in this research domain.

Quote Request

Request a Quote for MIRIPLATIN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.